![molecular formula C15H21NO2 B13206189 3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a 1,4-dioxane ring and a decane ring, with an aniline moiety attached to the decane ring. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with aniline under acidic conditions to form the desired product . The reaction conditions often include the use of a catalyst such as palladium to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can ensure consistent quality in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives .
Aplicaciones Científicas De Investigación
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The presence of both oxygen and nitrogen atoms in its structure enables it to participate in hydrogen bonding and other interactions that can influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A similar compound with a hydroxyl group instead of an aniline moiety.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamide: Another spirocyclic compound with an acrylamide group.
Uniqueness
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline is unique due to its combination of a spirocyclic structure and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
3-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylaniline |
InChI |
InChI=1S/C15H21NO2/c1-11-13(3-2-4-14(11)16)12-5-7-15(8-6-12)17-9-10-18-15/h2-4,12H,5-10,16H2,1H3 |
Clave InChI |
UWBRNGDOMDRNGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N)C2CCC3(CC2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
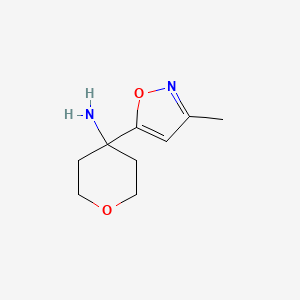
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)
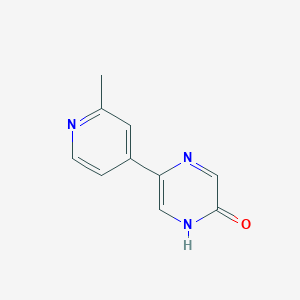
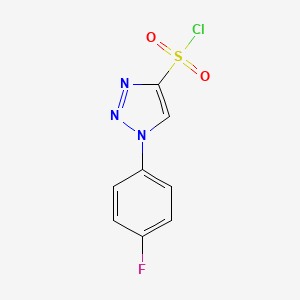
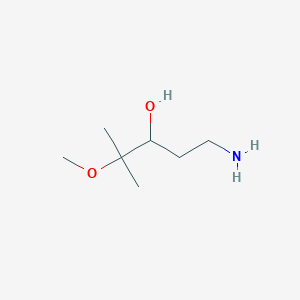

![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
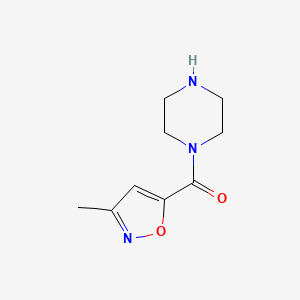
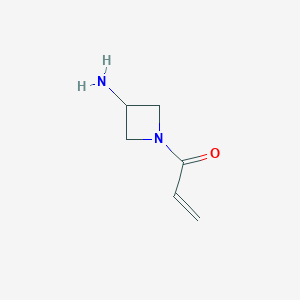
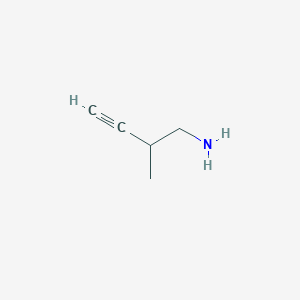
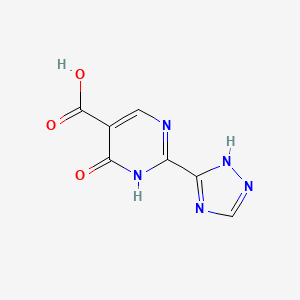
![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
